molecular formula C16H20FN3O3S B6961366 N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide

Cat. No.: B6961366
M. Wt: 353.4 g/mol
InChI Key: LWUZGKUEVWZIJR-UHFFFAOYSA-N
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Description

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide is a synthetic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-20-11-15(10-18-20)24(21,22)19-12-16(6-8-23-9-7-16)13-2-4-14(17)5-3-13/h2-5,10-11,19H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUZGKUEVWZIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide typically involves multiple steps, including the formation of the oxan ring, the introduction of the fluorophenyl group, and the sulfonamide functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles or electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions depend on the specific target and the context of its use.

Comparison with Similar Compounds

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide can be compared with other similar compounds, such as:

  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of the pyrazole and sulfonamide groups, which contribute to its distinct chemical behavior and potential applications.

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